N-a-Z-L-arginine-4-nitroanilidehydrochloride

Trypsin kinetics Chromogenic substrate comparison Protease assay optimization

N-α-Z-L-arginine-4-nitroanilide hydrochloride (synonyms: Z-L-Arg-pNA·HCl, L-ZAPA·HCl, Cbz-Arg-pNA·HCl; CAS 59188-53-3) is a synthetic, single-amino-acid chromogenic protease substrate belonging to the Nα-protected arginine p-nitroanilide class. It consists of an L-arginine scaffold bearing a benzyloxycarbonyl (Z / Cbz) protecting group at the Nα-terminus and a para-nitroanilide (pNA) chromophore at the C-terminus, supplied as the hydrochloride salt.

Molecular Formula C20H25ClN6O5
Molecular Weight 464.9 g/mol
CAS No. 59188-53-3
Cat. No. B554788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-a-Z-L-arginine-4-nitroanilidehydrochloride
CAS59188-53-3
SynonymsH-Arg(Mbs)-OH; AC1OLR8N; ZINC2560663; (2S)-2-amino-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]pentanoicAcid; 59052-83-4
Molecular FormulaC20H25ClN6O5
Molecular Weight464.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C20H24N6O5.ClH/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30;/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23);1H/t17-;/m0./s1
InChIKeyDCTOTIRHYVFLFF-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-alpha-Z-L-arginine-4-nitroanilide Hydrochloride (CAS 59188-53-3): A Chromogenic Trypsin Substrate with Validated Kinetic Superiority Over BAPNA


N-α-Z-L-arginine-4-nitroanilide hydrochloride (synonyms: Z-L-Arg-pNA·HCl, L-ZAPA·HCl, Cbz-Arg-pNA·HCl; CAS 59188-53-3) is a synthetic, single-amino-acid chromogenic protease substrate belonging to the Nα-protected arginine p-nitroanilide class [1]. It consists of an L-arginine scaffold bearing a benzyloxycarbonyl (Z / Cbz) protecting group at the Nα-terminus and a para-nitroanilide (pNA) chromophore at the C-terminus, supplied as the hydrochloride salt . Upon enzymatic cleavage of the Arg–pNA amide bond by trypsin-like serine proteases, 4-nitroaniline is liberated and can be quantified spectrophotometrically at 405 nm, enabling real-time kinetic monitoring [1]. The compound is commercially available at ≥99% purity (HPLC) as a yellowish powder with a melting point of 177–182 °C and defined optical rotation ([α]D²⁰ = −11 ± 2°, c=0.5 in EtOH), stored at 0–8 °C .

Why Nα-Z-L-arginine-4-nitroanilide Hydrochloride Cannot Be Interchanged with BAPNA, L-BAPA, or Other Nα-Substituted Arginine p-Nitroanilides


Chromogenic arginine p-nitroanilide substrates are not functionally interchangeable despite sharing a common pNA reporter group. The Nα-protecting group (benzyloxycarbonyl vs. benzoyl vs. tosyl vs. acetyl) determines the rate of trypsin-catalyzed hydrolysis through differential interactions with the enzyme's S1 and S2 subsites, producing substrate-dependent variations in kcat and Km that can exceed one order of magnitude [1][2]. Additionally, the nitroanilide positional isomer (para vs. ortho vs. meta) profoundly affects enzyme recognition: the para-nitroanilide (4-nitroanilide) configuration of this compound is 5-fold more sensitive than the ortho isomer, with the meta isomer being an exceedingly weak substrate [1]. The optical configuration (L vs. DL) further modulates reactivity: the racemic DL-BAPA is hydrolyzed 12-fold more slowly than L-ZAPA [2]. For scientists procuring substrates for reproducible enzymatic assays, these quantitative differences mean that substituting Z-Arg-pNA with BAPNA, L-BAPA, L-TAPA, or positional isomers without re-optimization will produce systematically different — and typically lower — signal output, compromising assay sensitivity and inter-study comparability.

Quantitative Comparative Evidence for N-alpha-Z-L-arginine-4-nitroanilide Hydrochloride: Head-to-Head Kinetic and Structural Differentiation Data


3-Fold Higher Tryptic Hydrolysis Rate of Z-Arg-pNA vs. BAPNA (DL-BAPA): Direct Comparative Kinetics

In a direct head-to-head comparison, replacing the Nα-benzoyl group of BAPNA (Nα-benzoyl-DL-arginine-p-nitroanilide) with a carbobenzoxy (Z) group to yield L-ZAPNA (Z-Arg-pNA) increased the rate of tryptic hydrolysis by a factor of 3 [1]. The study evaluated multiple arginine nitroanilide substrates under identical conditions using trypsin, and the para-nitroanilide form (ZAPNA) was identified as the most readily hydrolyzed substrate overall [1].

Trypsin kinetics Chromogenic substrate comparison Protease assay optimization

Hierarchical Reactivity Ranking of Nα-Substituted Arginine p-Nitroanilides: L-ZAPA Outperforms L-BAPA by 4-Fold and DL-BAPA by 12-Fold

Somorin et al. (1979) established a quantitative reactivity hierarchy for five synthetic arginine p-nitroanilide substrates hydrolyzed by trypsin under identical conditions [1]. Using L-ZPVAPA (the most reactive substrate) as the reference (factor = 1), L-ZAPA·HCl (Z-Arg-pNA) was cleaved 100-fold more slowly, while L-BAPA·HCl was cleaved 400-fold more slowly and DL-BAPA·HCl 1,200-fold more slowly. From these relative factors, L-ZAPA·HCl is calculated to be hydrolyzed 4-fold more rapidly than L-BAPA·HCl (400/100) and 12-fold more rapidly than DL-BAPA·HCl (1,200/100) [1].

Substrate specificity Nα-protecting group effects Trypsin substrate ranking

Para-Nitroanilide Positional Isomer Advantage: 4-Nitroanilide (Z-Arg-pNA) Is 5-Fold More Sensitive Than the 2-Nitroanilide Isomer

The para-nitroanilide configuration (4-nitroanilide) of Z-Arg-pNA is not an arbitrary design choice; it is the most sensitive positional isomer for tryptic hydrolysis. Jacquot-Armand et al. (1970) demonstrated that among benzoyl-arginine nitroanilide isomers, the para-nitroanilide (BAPNA) was the most readily hydrolyzed, the ortho-nitroanilide (BAONA) was 5 times less sensitive, and the meta-nitroanilide (BAMNA) was a very weak substrate [1]. This positional specificity applies equally to the Z-protected series (ZAPNA vs. ZAMNA) [1].

Positional isomer specificity Chromogenic substrate design Nitroanilide regioisomer comparison

Racemization-Free Synthesis as a Synthetic Intermediate: L-ZAPA Enables Quantitative Preparation of Optically Pure L-BAPA and L-AAPA

Nishi, Somorin, and Noguchi (1978) reported that benzyloxycarbonyl-L-arginine and p-nitroaniline were directly coupled using phosphorus oxychloride as a condensing agent without any racemization, yielding optically pure L-ZAPA·HCl [1]. The product could be quantitatively debenzyloxycarbonylated with hydrogen chloride in glacial acetic acid at 50 °C to L-arginine-p-nitroanilide dihydrochloride (L-APA·2HCl), which on subsequent benzoylation or acetylation afforded optically pure L-BAPA·HCl or L-AAPA·HCl, respectively [1]. This synthetic route is noteworthy because direct benzoylation of DL-arginine-p-nitroanilide typically yields racemic DL-BAPA, whereas the L-ZAPA route preserves the L-configuration throughout the synthetic sequence [1].

Optical purity Racemization-free synthesis Synthetic intermediate utility

Validated Clinical Diagnostic Application: Z-Arg-pNA for Trypsin Determination in Duodenal Contents

Mališ, Kasafírek, Frič, and Josífko (1974) validated Nα-benzyloxycarbonyl-L-arginine-p-nitroanilide (Z-Arg-pNA) alongside Nα-tosyl-L-arginine-p-nitroanilide (TAPA) as synthetic chromogenic substrates for determining trypsin activity in human duodenal contents [1]. The study established that Z-Arg-pNA could serve as a direct alternative to the then-standard BAPA substrate in a clinical diagnostic setting, providing a validated protocol for spectrophotometric trypsin quantification in biological fluids [1].

Clinical enzymology Duodenal trypsin assay Diagnostic substrate validation

Commercially Available at ≥99% HPLC Purity with Defined Physicochemical Specifications for Reproducible Assay Performance

Commercially sourced Nα-Z-L-arginine-4-nitroanilide hydrochloride (CAS 59188-53-3) is supplied at ≥99% purity as determined by HPLC, with defined physical constants: melting point 177–182 °C, optical rotation [α]D²⁰ = −11 ± 2° (c=0.5 in EtOH), and molecular weight 464.90 g/mol (free base + HCl) . The compound appears as a yellowish powder and requires storage at 0–8 °C . These specifications are consistent across multiple reputable vendors and provide objective quality benchmarks for incoming material acceptance.

Vendor quality specifications HPLC purity Procurement-grade characterization

Optimal Application Scenarios for Procuring N-alpha-Z-L-arginine-4-nitroanilide Hydrochloride Based on Quantitative Evidence


High-Sensitivity Trypsin Activity Assays Requiring Superior Signal-to-Noise Over BAPNA

When an assay protocol demands the lowest possible detection limit for trypsin or trypsin-like proteases, Z-Arg-pNA provides a quantifiable advantage: it is hydrolyzed 3-fold faster than BAPNA (the most commonly used comparator) [1] and 4-fold faster than optically pure L-BAPA [2]. This translates to proportionally higher absorbance at 405 nm per unit enzyme concentration, enabling shorter incubation times or detection of lower enzyme levels. Laboratories transitioning from BAPNA-based assays should anticipate approximately 3-fold signal enhancement when switching to Z-Arg-pNA under otherwise identical conditions [1].

Synthesis of Optically Pure L-BAPA and L-AAPA via L-ZAPA Intermediate

For research groups or core facilities that synthesize their own chromogenic substrates, procuring L-ZAPA·HCl is the preferred entry point for obtaining optically pure L-BAPA·HCl and L-AAPA·HCl. The racemization-free coupling of Z-Arg-OH with p-nitroaniline preserves the L-configuration, and quantitative hydrogen chloride deprotection yields L-APA·2HCl, which can be selectively benzoylated or acetylated to the desired end products [1]. This route avoids the resolution challenges inherent in direct benzoylation of DL-arginine-p-nitroanilide, making L-ZAPA a strategically essential procurement item for in-house substrate synthesis workflows [1].

Clinical or Translational Studies Measuring Trypsin Activity in Duodenal Fluid or Pancreatic Secretions

Z-Arg-pNA has been specifically validated for trypsin determination in human duodenal contents, with a published protocol established by Mališ et al. (1974) [1]. Researchers or clinical laboratories measuring trypsin activity in biological fluids can procure this substrate with confidence that its performance in complex, protein-rich matrices has been documented — an advantage not shared by all commercially available p-nitroanilide substrates. The compound's defined purity specifications (≥99% HPLC) further support its use in regulated or diagnostic-adjacent environments where lot-to-lot consistency is critical [2].

Enzyme Specificity Studies Comparing Nα-Protecting Group Effects on Trypsin-Like Serine Proteases

The well-characterized kinetic hierarchy among Nα-substituted arginine p-nitroanilides — where L-ZAPA (Z group) is hydrolyzed 4× faster than L-BAPA (benzoyl), 6× faster than L-TAPA (tosyl), and 12× faster than DL-BAPA (racemic benzoyl) [1] — makes Z-Arg-pNA an essential reference substrate for systematic studies of S1–S2 subsite preferences in trypsin-like enzymes. Procuring Z-Arg-pNA alongside its comparators (L-BAPA, L-TAPA) enables controlled experiments that map how the Nα-protecting group modulates catalytic efficiency, with the para-nitroanilide positional configuration (5-fold more sensitive than ortho) [2] already optimized for maximum signal.

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